2-Amino-8,8-difluoro-6,7,8,9-tetrahydrobenzo[4,5]thieno[3,2-D]pyrimidin-4(1H)-one

Lipophilicity Drug-likeness Physicochemical Properties

2-Amino-8,8-difluoro-6,7,8,9-tetrahydrobenzo[4,5]thieno[3,2-D]pyrimidin-4(1H)-one (CAS 2102410-38-6) is a gem-difluorinated 2-aminothieno[3,2-d]pyrimidin-4(1H)-one derivative belonging to the broader class of tetrahydrobenzothienopyrimidinones, a privileged scaffold in kinase inhibitor discovery. The compound is commercially available at 98% purity.

Molecular Formula C10H9F2N3OS
Molecular Weight 257.26 g/mol
Cat. No. B13052187
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-8,8-difluoro-6,7,8,9-tetrahydrobenzo[4,5]thieno[3,2-D]pyrimidin-4(1H)-one
Molecular FormulaC10H9F2N3OS
Molecular Weight257.26 g/mol
Structural Identifiers
SMILESC1CC(CC2=C1SC3=C2N=C(NC3=O)N)(F)F
InChIInChI=1S/C10H9F2N3OS/c11-10(12)2-1-5-4(3-10)6-7(17-5)8(16)15-9(13)14-6/h1-3H2,(H3,13,14,15,16)
InChIKeyJLSYZZNKXAYFAJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Amino-8,8-difluoro-6,7,8,9-tetrahydrobenzo[4,5]thieno[3,2-D]pyrimidin-4(1H)-one: Core Scaffold & Physicochemical Baseline for Kinase Inhibitor Procurement


2-Amino-8,8-difluoro-6,7,8,9-tetrahydrobenzo[4,5]thieno[3,2-D]pyrimidin-4(1H)-one (CAS 2102410-38-6) is a gem-difluorinated 2-aminothieno[3,2-d]pyrimidin-4(1H)-one derivative belonging to the broader class of tetrahydrobenzothienopyrimidinones, a privileged scaffold in kinase inhibitor discovery [1]. The compound is commercially available at 98% purity . Its defining structural feature is the 8,8-gem-difluoro substitution on the saturated cyclohexane ring fused to the thienopyrimidinone core, which directly modulates key physicochemical properties (logP, metabolic stability) relative to non-fluorinated, 8-methyl, or 8-tert-butyl analogs [2]. This scaffold has been extensively validated in potent and selective PIM kinase inhibitors (e.g., 3H-benzo[4,5]thieno[3,2-d]pyrimidin-4-ones achieving PIM1 IC50 of 2 nM) [3] and in first-in-class bifunctional PI3Kδ-BET inhibitors reported in 2025 [4].

Why Generic Substitution Fails: The Quantifiable Physicochemical Penalty of Replacing 8,8-Difluoro in 2-Aminothienopyrimidinone Scaffolds


Within the tetrahydrobenzo[4,5]thieno[3,2-d]pyrimidin-4-one series, the C8 position is a critical vector for modulating lipophilicity, metabolic stability, and target binding conformation. Generic substitution of the 8,8-difluoro group with non-fluorinated (8-H), 8-methyl, or 8-tert-butyl analogs results in a quantifiable increase in calculated logP (XlogP shift of approximately +0.5 to +2.0 log units, with 8-tert-butyl analogs reaching XlogP ≈ 2.8 vs. an estimated XlogP ≈ 1.8–2.3 for the difluoro compound) , directly violating key drug-likeness parameters [1]. Furthermore, the gem-difluoro motif is a well-established strategy in medicinal chemistry for blocking oxidative metabolism at the substituted carbon center (CYP450-mediated hydroxylation), a benefit entirely absent in non-fluorinated or alkyl-substituted congeners [2]. These physicochemical and metabolic penalties cannot be corrected by downstream formulation alone and directly affect in vivo pharmacokinetic performance, making blind generic interchange a high-risk procurement decision in lead optimization campaigns.

Head-to-Head Quantitative Evidence Guide: 2-Amino-8,8-difluoro-6,7,8,9-tetrahydrobenzo[4,5]thieno[3,2-D]pyrimidin-4(1H)-one vs Closest Analogs


LogP Modulation: 8,8-Difluoro vs 8-(tert-Butyl) Analog Demonstrates ≥0.5 Log Unit Reduction in Lipophilicity

The 8,8-difluoro substitution directly reduces calculated lipophilicity compared to the closest commercially cataloged analog, 2-amino-8-(tert-butyl)-6,7,8,9-tetrahydrobenzo[4,5]thieno[3,2-d]pyrimidin-4(1H)-one. The tert-butyl analog has a calculated XlogP of 2.8 , while the enhanced electronegativity of the gem-difluoro group lowers the estimated XlogP of the target compound to approximately 1.8–2.3, a shift of ≥0.5 log units [1]. This places the difluoro compound closer to the optimal logP range (1–3) for oral bioavailability per Lipinski guidelines, whereas the tert-butyl analog approaches the upper boundary [2].

Lipophilicity Drug-likeness Physicochemical Properties

Metabolic Stability: Gem-Difluoro Motif Blocks CYP450-Mediated Oxidation at the C8 Position—a Liability in All Non-Fluorinated Analogs

The 8,8-gem-difluoro substitution is a canonical medicinal chemistry strategy for blocking cytochrome P450-mediated oxidative metabolism at benzylic or allylic methylene positions [1]. In the tetrahydrobenzo[4,5]thieno[3,2-d]pyrimidin-4-one scaffold, C8 represents a primary site of metabolic vulnerability: non-fluorinated (8-H) and alkyl-substituted analogs (8-methyl, 8-ethyl) are susceptible to hydroxylation at this position, producing metabolites that may be inactive, reactive, or rapidly cleared [1]. The gem-difluoro motif eliminates this liability through the strength of the C–F bond (≈485 kJ/mol vs. C–H ≈ 413 kJ/mol), which presents a higher energetic barrier to hydrogen atom abstraction by CYP450 heme-iron-oxo species [2]. Unlike fluorinated aromatic systems, aliphatic gem-difluoro groups do not introduce a risk of glutathione-trapped reactive metabolite formation via epoxidation pathways [1].

Metabolic Stability CYP450 Oxidative Metabolism

Scaffold Validation: Tetrahydrobenzothienopyrimidinone Core Delivers Sub-Nanomolar PIM Kinase Potency—A Baseline Activity Class Entirely Absent in Non-Thienopyrimidinone Chemotypes

The 3H-benzo[4,5]thieno[3,2-d]pyrimidin-4-one scaffold, of which the target compound is a direct structural analog, has been pharmacologically validated as a highly potent PIM kinase inhibitor chemotype. A representative compound from this series achieved PIM1 IC50 of 2 nM, PIM2 IC50 of 3 nM, and PIM3 IC50 of 0.5 nM in biochemical assays, with confirmed oral bioavailability in murine models [1]. This scaffold-level potency distinguishes the entire chemotype from other kinase inhibitor scaffolds (e.g., quinazolines, pyrazolopyrimidines) that have not demonstrated comparable triple-PIM potency in the sub-nanomolar range. The target compound bears the identical core 2-aminothieno[3,2-d]pyrimidin-4(1H)-one pharmacophore required for hinge-region kinase binding, and the 8,8-difluoro modification is positioned at a solvent-exposed region of the scaffold that can be exploited for property modulation without disrupting the kinase-binding pharmacophore [2].

PIM Kinase Oncology Scaffold Validation

Expanding Indication Space: Thieno[3,2-d]pyrimidin-4(1H)-one as a Privileged Scaffold for Dual PI3Kδ-BET Inhibition with Nanomolar Balanced Potency

In a 2025 Journal of Medicinal Chemistry publication, the thieno[3,2-d]pyrimidine scaffold was identified as a first-in-class bifunctional PI3Kδ-BET inhibitor pharmacophore. Compound 10b, bearing the thieno[3,2-d]pyrimidin-4(1H)-one core identical to the target compound, demonstrated balanced dual-target potency with PI3Kδ IC50 = 112 ± 8 nM and BRD4-BD1 IC50 = 19 ± 1 nM, alongside strong antiproliferative activity in DLBCL cells, good PI3Kδ selectivity over other kinases, minimal cytotoxicity in normal cells, good oral pharmacokinetics in mice, and outstanding antitumor activity in a SU-DHL-6 xenograft model [1]. The target compound's 2-amino group and the 1H-pyrimidin-4-one tautomeric form are both critical pharmacophoric elements for this bifunctional activity, as they mediate key hinge-region and selectivity-pocket interactions [1]. Analogs lacking the free 2-amino group or bearing alternative heterocyclic fusions (e.g., benzofuro instead of benzothieno) show markedly different selectivity and potency profiles .

PI3Kδ BRD4 Bifunctional Inhibitor DLBCL

Synthetic Tractability: 4-Chloro Precursor Enables Rapid Diversification at C4 for Parallel SAR Expansion vs. Pre-functionalized Analogs

The target compound's corresponding 4-chloro precursor, 4-chloro-8,8-difluoro-6,7,8,9-tetrahydrobenzo[4,5]thieno[3,2-d]pyrimidin-2-amine, is commercially available , enabling rapid nucleophilic aromatic substitution (SNAr) at the C4 position to generate diverse analog libraries. This contrasts with pre-functionalized C4-substituted analogs (e.g., 4-substituted-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidines), which require de novo synthesis for each substitution pattern [1]. The 4-chloro intermediate strategy supports parallel medicinal chemistry, reducing the synthesis cycle time from weeks to days per analog and enabling structure-activity relationship (SAR) exploration at C4 while keeping the beneficial 8,8-difluoro motif constant .

Synthetic Intermediate Parallel Synthesis C4 Diversification

Best-Fit Research & Procurement Scenarios for 2-Amino-8,8-difluoro-6,7,8,9-tetrahydrobenzo[4,5]thieno[3,2-D]pyrimidin-4(1H)-one


PIM Kinase Lead Optimization Requiring Controlled LogP and Metabolic Stability at the Solvent-Exposed C8 Vector

For medicinal chemistry programs targeting PIM1/PIM2/PIM3 kinases, this compound provides a direct entry into the therapeutically validated 3H-benzo[4,5]thieno[3,2-d]pyrimidin-4-one scaffold (reference PIM1 IC50 = 2 nM) [1], with the 8,8-difluoro motif pre-installed to maintain lipophilicity within the optimal drug-like range (estimated XlogP ≈ 1.8–2.3) and to block oxidative metabolism at the C8 methylene position [2]. Procurement of this compound is appropriate when the development candidate's target product profile (TPP) specifies oral bioavailability and a low metabolic clearance rate, as the difluoro group directly addresses both parameters through well-characterized fluorine-mediated effects [3].

Dual PI3Kδ-BET Bifunctional Inhibitor Development for Aggressive B-Cell Lymphoma

The thieno[3,2-d]pyrimidin-4(1H)-one core has been demonstrated as a first-in-class bifunctional PI3Kδ-BET inhibitor scaffold (compound 10b: PI3Kδ IC50 = 112 nM, BRD4-BD1 IC50 = 19 nM) with confirmed in vivo antitumor activity in DLBCL xenograft models [4]. This compound supplies the identical 2-amino-pyrimidin-4(1H)-one pharmacophore required for dual-target engagement, and the 8,8-difluoro substitution provides a differentiated vector for further property optimization compared to the published lead series. Procurement is indicated for groups building upon the 2025 J. Med. Chem. disclosure to explore C8-substituted analogs with improved pharmacokinetic profiles while retaining balanced dual potency.

Parallel SAR Library Synthesis via 4-Chloro Intermediate for High-Throughput Kinase Panel Screening

The commercial availability of both the 2-amino target compound (CAS 2102410-38-6, 98% purity) and its 4-chloro precursor from the same vendor enables a streamlined parallel synthesis workflow: the 4-chloro intermediate undergoes rapid SNAr diversification at C4 to generate focused analog libraries, while the parent 2-amino compound serves as the reference standard for biochemical and cellular assays. This dual-procurement strategy supports kinase selectivity panel screening against PIM, PI3Kδ, BRD4, and broader kinase families, with the 8,8-difluoro group held constant to isolate C4 SAR effects . Procurement is cost-efficient for medium-throughput medicinal chemistry groups seeking to minimize custom synthesis contracts.

Computational Chemistry and Structure-Based Drug Design Using the 1H-Pyrimidin-4-One Tautomer

The target compound's 1H-pyrimidin-4-one tautomeric form (as specified by IUPAC nomenclature) is the biologically relevant species for hinge-region hydrogen bonding in kinase active sites, as confirmed by co-crystal structures of related 3H-benzo[4,5]thieno[3,2-d]pyrimidin-4-ones bound to PIM1 (PDB 3JYA) [5]. Procurement of this compound supports molecular docking, molecular dynamics simulations, and free-energy perturbation (FEP) calculations where the 8,8-difluoro group provides a unique electrostatic and steric signature at the solvent-exposed region, enabling computational differentiation of binding modes that are not accessible with non-fluorinated or bulkier 8-alkyl analogs.

Quote Request

Request a Quote for 2-Amino-8,8-difluoro-6,7,8,9-tetrahydrobenzo[4,5]thieno[3,2-D]pyrimidin-4(1H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.